3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
3-chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as "compound A" and has been synthesized using different methods.
Scientific Research Applications
Molecular and Supramolecular Structures
Sulfonamide derivatives have been extensively studied for their molecular and supramolecular structures. For instance, N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide exhibit varied molecular conformations and intermolecular interactions. These variations influence their potential applications in metal coordination and molecular assembly, highlighting the structural versatility of sulfonamide compounds (Jacobs et al., 2013).
Inhibitory Activity and Potential Therapeutic Applications
Sulfonamide compounds have been identified as potent inhibitors for various enzymes, showing significant potential in therapeutic applications. For example, chlorinated pyrrolidinone-bearing benzenesulfonamides have demonstrated low nanomolar affinity against cancer-related carbonic anhydrases, suggesting their potential in developing selective inhibitors for therapeutic use (Balandis et al., 2020).
Catalytic Applications
The catalytic applications of sulfonamide derivatives have also been explored. Studies have shown that these compounds can facilitate efficient transfer hydrogenation of ketones, indicating their utility in organic synthesis and potential industrial applications (Ruff et al., 2016).
Antimicrobial Activity
Sulfonamide derivatives have been evaluated for their antimicrobial properties. Research has revealed that N-pyridin-3-yl-benzenesulfonamide exhibits significant antimicrobial activity against various bacteria, including Gram-positive and Gram-negative strains, underscoring the potential of sulfonamide compounds in addressing infectious diseases (Ijuomah et al., 2022).
properties
IUPAC Name |
3-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c17-14-4-3-5-15(10-14)23(20,21)18-11-16(13-6-9-22-12-13)19-7-1-2-8-19/h3-6,9-10,12,16,18H,1-2,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFRRCBVUXOPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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